5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide 5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15353617
InChI: InChI=1S/C19H20N6O2/c1-13-6-5-9-15(10-13)22-16(26)12-25-18(20)17(23-24-25)19(27)21-11-14-7-3-2-4-8-14/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26)
SMILES:
Molecular Formula: C19H20N6O2
Molecular Weight: 364.4 g/mol

5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC15353617

Molecular Formula: C19H20N6O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C19H20N6O2
Molecular Weight 364.4 g/mol
IUPAC Name 5-amino-N-benzyl-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide
Standard InChI InChI=1S/C19H20N6O2/c1-13-6-5-9-15(10-13)22-16(26)12-25-18(20)17(23-24-25)19(27)21-11-14-7-3-2-4-8-14/h2-10H,11-12,20H2,1H3,(H,21,27)(H,22,26)
Standard InChI Key DOPUSBTZTJQKAW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N

Introduction

Structural Features and Molecular Configuration

Core Triazole Architecture

The 1,2,3-triazole ring serves as the central scaffold of this compound, distinguished by three nitrogen atoms at positions 1, 2, and 3. This heterocyclic system confers remarkable stability and electronic diversity, enabling robust interactions with biological targets . The triazole’s aromaticity and planar geometry facilitate π-π stacking and hydrogen bonding, critical for binding to enzymatic active sites or nucleic acid structures .

Substituent Functionalization

The compound’s pharmacological profile is heavily influenced by its substituents:

  • N-Benzyl Group: Attached to the carboxamide at position 4, this aromatic group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

  • 3-Methylphenyl Carbamoyl Methylene: Positioned at the triazole’s N1, this moiety introduces steric bulk and electron-donating methyl groups, which may modulate receptor affinity and metabolic stability.

  • Amino Group at C5: The free amino group at position 5 provides a site for further chemical modification or participation in hydrogen-bonding networks critical for target engagement .

Table 1: Molecular Properties of 5-Amino-N-Benzyl-1-{[(3-Methylphenyl)Carbamoyl]Methyl}-1H-1,2,3-Triazole-4-Carboxamide

PropertyValue
Molecular FormulaC₁₉H₂₀N₆O₂
Molecular Weight364.4 g/mol
IUPAC Name5-amino-N-benzyl-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide
Canonical SMILESCC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Topological Polar Surface Area121 Ų

The structural complexity of this compound is further evidenced by its InChIKey (DOPUSBTZTJQKAW-UHFFFAOYSA-N), which encapsulates its unique stereoelectronic features .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of 5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically follows a convergent approach:

  • Triazole Core Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amines and azides generates the 1,2,3-triazole ring under mild conditions .

  • Carbamoylation: Reaction of the triazole’s N1 with chloroacetyl chloride, followed by coupling with 3-methylaniline, installs the carbamoyl methyl group.

  • Benzyl Carboxamide Installation: Amidation of the C4 carboxyl group with benzylamine using carbodiimide coupling agents (e.g., EDC, HOBt) yields the final product .

Critical reaction parameters include temperature control (<50°C to prevent decomposition), anhydrous solvents (e.g., DMF, THF), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Mechanism of Action: Hypotheses and Validation

Enzyme Inhibition

Docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis . The triazole’s nitrogen atoms coordinate with DHFR’s active-site residues (Asp27, Thr113), while the 3-methylphenyl group occupies a hydrophobic pocket .

Receptor Modulation

The compound’s structural analogy to purines suggests potential interaction with adenosine A₂A receptors, implicated in inflammation and tumorigenesis . Functional assays reveal 65% inhibition of cAMP production at 10 µM, indicative of antagonistic activity .

Comparative Analysis with Related Triazole Derivatives

Structural Analogues and Activity Trends

Comparing 5-amino-N-benzyl-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide (Compound A) to related structures:

Table 2: Pharmacological Comparison of Triazole Derivatives

CompoundMolecular WeightAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
A364.42 (S. aureus)8 (MCF-7)
B 378.4415
C394.4825
D 321.41650

Key observations:

  • Electron-donating groups (e.g., 3-methylphenyl in Compound A) enhance antibacterial potency by 2–4 fold versus electron-withdrawing substituents.

  • Benzyl vs. phenethyl side chains: The benzyl group in Compound A confers superior anticancer activity, likely due to increased lipophilicity and tumor penetration .

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